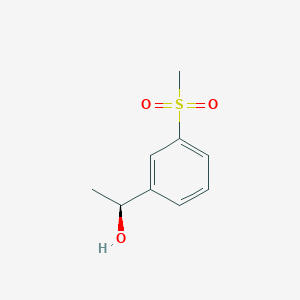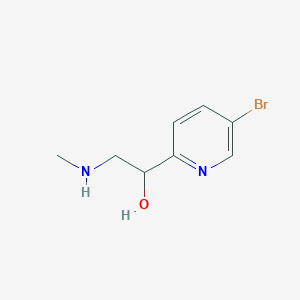
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol is an organic compound that features a brominated pyridine ring attached to an ethan-1-ol moiety with a methylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol typically involves the bromination of a pyridine derivative followed by the introduction of the ethan-1-ol and methylamino groups. One common method includes:
Bromination: Starting with 2-pyridinol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated pyridine is then subjected to nucleophilic substitution with methylamine under basic conditions to introduce the methylamino group.
Alcohol Formation: Finally, the ethan-1-ol moiety is introduced through a reaction with an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ethan-1-ol group to an alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH₂), sodium alkoxide (NaOR)
Major Products:
Oxidation: 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethanone
Reduction: 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethane
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, influencing their function.
Comparación Con Compuestos Similares
1-(5-Bromopyridin-2-yl)-2-(methylamino)ethan-1-ol can be compared with other brominated pyridine derivatives and amino alcohols:
Similar Compounds: 1-(5-Bromopyridin-2-yl)ethan-1-ol, 1-(5-Bromopyridin-2-yl)-2-aminoethanol
Uniqueness: The presence of both the bromine atom and the methylamino group in this compound provides unique reactivity and potential for diverse applications compared to its analogs.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C8H11BrN2O |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C8H11BrN2O/c1-10-5-8(12)7-3-2-6(9)4-11-7/h2-4,8,10,12H,5H2,1H3 |
Clave InChI |
SCOADPCJDMVGQB-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=NC=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



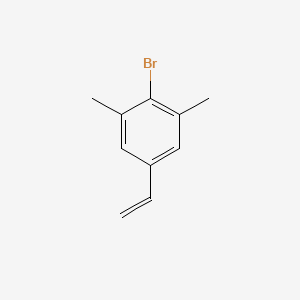
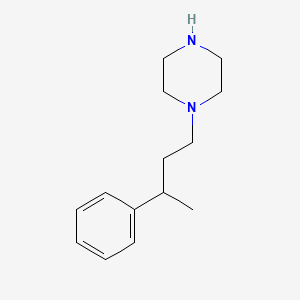
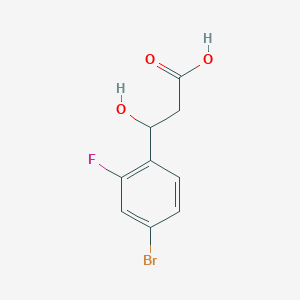
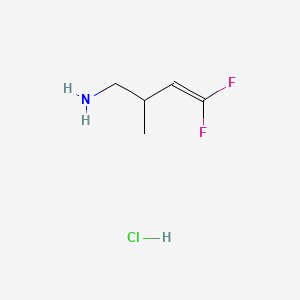
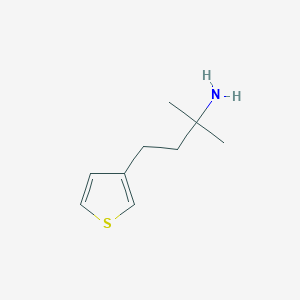
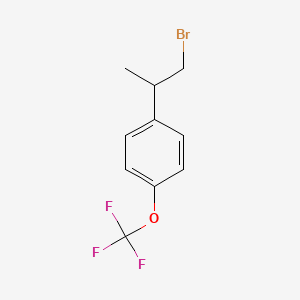
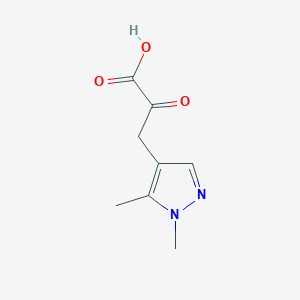
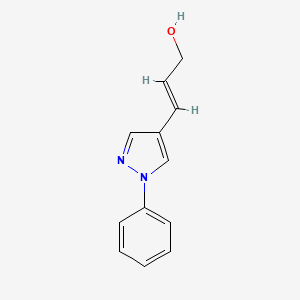
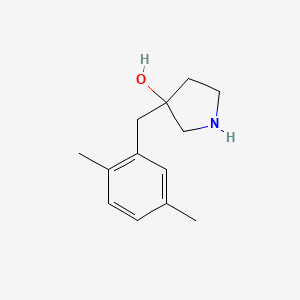
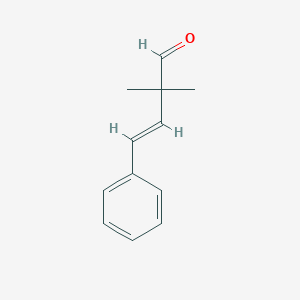

![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)
